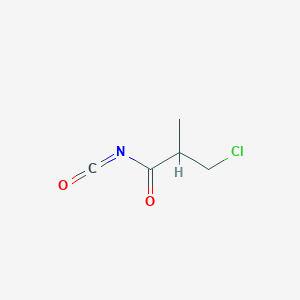

3-Chloro-2-methylpropanoyl isocyanate

Description

3-Chloro-2-methylpropanoyl isocyanate is an aliphatic isocyanate characterized by a branched propanoyl backbone substituted with a chlorine atom and a methyl group. The isocyanate (–NCO) functional group confers high reactivity toward nucleophiles, making it valuable in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates . The chloro and methyl substituents likely influence its steric and electronic properties, affecting solubility, stability, and reaction pathways.

Properties

CAS No. |

25088-54-4 |

|---|---|

Molecular Formula |

C5H6ClNO2 |

Molecular Weight |

147.56 g/mol |

IUPAC Name |

3-chloro-2-methylpropanoyl isocyanate |

InChI |

InChI=1S/C5H6ClNO2/c1-4(2-6)5(9)7-3-8/h4H,2H2,1H3 |

InChI Key |

NOOWUUGMUCRQEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCl)C(=O)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

The following table summarizes key differences between 3-chloro-2-methylpropanoyl isocyanate and related compounds:

Key Observations:

Reactivity :

- Aliphatic isocyanates (e.g., the target compound) exhibit faster reaction kinetics with nucleophiles compared to aromatic isocyanates (e.g., 3-chlorophenyl isocyanate) due to reduced resonance stabilization of the –NCO group .

- Methallyl chloride’s allylic chlorine is highly reactive in alkylation and polymerization, differing from the target compound’s isocyanate-driven reactivity .

Applications :

- The target compound’s applications overlap with 3-chlorophenyl isocyanate in polymer synthesis but diverge in pharmaceutical utility, where the methyl ester analogue () is more common due to its ketone functionality .

Environmental Impact: Isocyanates are regulated in foam production due to respiratory hazards, as noted in Nordic Swan Ecolabel criteria restricting halogenated blowing agents . Aromatic isocyanates like 3-chlorophenyl isocyanate generate toxic anilines upon degradation, whereas aliphatic variants may form less persistent byproducts .

Stability and Degradation Pathways

- Photolytic Degradation :

- Thermal Stability :

- Methallyl chloride decomposes at elevated temperatures, releasing HCl . In contrast, aliphatic isocyanates like the target compound are thermally stable but sensitive to moisture.

Preparation Methods

Stepwise Reaction Sequence

-

Acyl Chloride Synthesis :

-

Acyl Azide Formation :

-

Reagent : Sodium azide (NaN₃).

-

Conditions : Anhydrous solvent (e.g., dichloromethane or DMF) at 0–5°C.

-

Mechanism : Nucleophilic substitution where the chloride is replaced by the azide group.

-

-

Thermal Decomposition to Isocyanate :

-

Conditions : Heating the acyl azide at 80–150°C under inert atmosphere (e.g., N₂).

-

Mechanism : Concerted rearrangement releasing N₂ gas and forming the isocyanate.

-

Key Advantages :

-

High stereochemical retention due to the concerted nature of the Curtius rearrangement.

-

Avoids phosgene, reducing toxicity risks.

Limitations :

-

Acyl azides are thermally unstable; careful temperature control is required.

-

Requires purification steps to isolate the isocyanate from byproducts.

Phosgene-Based Synthetic Routes

Phosgene (COCl₂) is a traditional reagent for isocyanate synthesis, though its toxicity necessitates specialized handling. This method may involve converting amines or carbamates to isocyanates.

Hypothetical Pathways

-

Direct Phosgenation of Amines :

-

Carbamate Decomposition :

Comparison with Curtius Method :

| Parameter | Curtius Rearrangement | Phosgene Method |

|---|---|---|

| Toxicity | Low (no phosgene) | High (phosgene) |

| Yield | Moderate (60–80%) | High (80–95%) |

| Reaction Complexity | Multi-step (azide formation) | Single-step (direct phosgenation) |

Alternative Synthetic Strategies

Phase-Transfer Catalysis

For challenging substrates, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency. For example:

Microwave-Assisted Synthesis

Critical Reaction Parameters and Challenges

Table 1: Optimized Conditions for Key Steps

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-chloro-2-methylpropanoyl isocyanate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via phosgenation of the corresponding amine precursor (e.g., 3-chloro-2-methylpropaneamide) under anhydrous conditions. Key variables include reaction temperature (maintained at 0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for solubility control), and stoichiometric phosgene equivalents. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10–15 mmHg) is critical to isolate the isocyanate from unreacted precursors . Optimization studies should evaluate catalyst efficacy (e.g., triethylamine) and moisture exclusion to prevent hydrolysis.

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of the isocyanate group (sharp peak at ~2250–2275 cm⁻¹). Gas chromatography (GC) with flame ionization detection (FID) quantifies purity by resolving residual solvents or hydrolyzed byproducts (e.g., urea derivatives). Nuclear magnetic resonance (¹H/¹³C NMR) validates substituent positions, such as the chloro and methyl groups on the propanoyl backbone. For trace impurities, mass spectrometry (MS) coupled with GC provides structural elucidation .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The isocyanate group reacts nucleophilically with amines to form urea derivatives (e.g., with primary amines at 25°C in THF) and with alcohols to yield carbamates. The chloro substituent enables further functionalization via SN2 displacement (e.g., with sodium methoxide to produce methoxy derivatives). Kinetic studies should monitor reaction progress under varying pH and solvent polarities to mitigate premature hydrolysis .

Advanced Research Questions

Q. How can data discrepancies in isocyanate quantification be resolved when using direct vs. indirect analytical methods?

- Methodological Answer : Direct GC analysis of isocyanates is limited by thermal lability and volatility constraints. Indirect methods, such as derivatization with n-dibutylamine (n-DBA), stabilize the compound for GC analysis by converting it to urea adducts. Comparative studies show indirect methods reduce quantification errors (RSD < 2% vs. 5–10% for direct methods) and enable simultaneous detection of starting materials. Calibration curves using n-DBA standards improve reproducibility, particularly for low-concentration samples .

Q. What experimental strategies mitigate safety risks associated with handling this compound in occupational research settings?

- Methodological Answer : Inhalation and dermal exposure risks require strict adherence to fume hood use, PPE (nitrile gloves, respirators), and real-time air monitoring for isocyanate vapors. IgE antibody assays (e.g., fluorescence enzyme immunoassay) can screen for sensitization in exposed personnel, as IgE detection correlates strongly with occupational asthma risk. Emergency protocols should include bronchodilators and corticosteroids for acute exposure management .

Q. How does steric hindrance from the 2-methyl group influence the regioselectivity of this compound in multicomponent reactions?

- Methodological Answer : The methyl group at C2 sterically obstructs nucleophilic attack at the adjacent isocyanate carbon, directing reactivity toward the chloro-substituted carbon. Computational modeling (DFT) and kinetic isotope effect studies can quantify steric contributions. Experimental validation involves comparing reaction rates with analogous non-methylated isocyanates in cycloadditions or urea-forming reactions .

Q. What mechanistic insights explain contradictory results in the compound’s hydrolytic stability under aqueous vs. anhydrous conditions?

- Methodological Answer : Hydrolysis proceeds via a two-step mechanism: rapid protonation of the isocyanate nitrogen followed by nucleophilic water attack. In anhydrous aprotic solvents (e.g., THF), hydrolysis is suppressed (t₁/₂ > 24 hrs), while traces of water in polar solvents (e.g., DMF) accelerate degradation (t₁/₂ < 1 hr). Controlled studies using deuterated solvents and pH-adjusted media reveal base-catalyzed pathways dominate at pH > 8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.